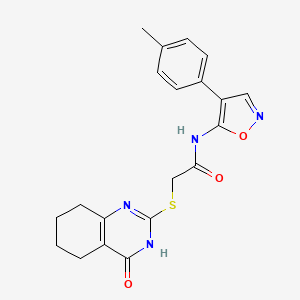

2-((4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)thio)-N-(4-(p-tolyl)isoxazol-5-yl)acetamide

Description

Properties

IUPAC Name |

N-[4-(4-methylphenyl)-1,2-oxazol-5-yl]-2-[(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3S/c1-12-6-8-13(9-7-12)15-10-21-27-19(15)23-17(25)11-28-20-22-16-5-3-2-4-14(16)18(26)24-20/h6-10H,2-5,11H2,1H3,(H,23,25)(H,22,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSDSENZIGBPSPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(ON=C2)NC(=O)CSC3=NC4=C(CCCC4)C(=O)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)thio)-N-(4-(p-tolyl)isoxazol-5-yl)acetamide represents a novel class of chemical entities with potential therapeutic applications. This article reviews its biological activity based on available research findings, including synthesis methods, pharmacological effects, and possible mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is , with a molar mass of approximately 317.41 g/mol. The compound features a unique quinazoline core and an isoxazole moiety that contribute to its biological properties.

Antimicrobial Activity

Research has indicated that derivatives of quinazolinone exhibit significant antimicrobial properties. For instance, compounds containing the hexahydroquinazoline structure have shown activity against various bacterial strains. The incorporation of the thioether linkage in this compound may enhance its lipophilicity and membrane penetration, potentially increasing its efficacy against pathogens.

Anticancer Potential

Quinazolines are known for their anticancer properties. The specific compound under investigation has been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary studies suggest that it may induce apoptosis through the modulation of key signaling pathways involved in cell survival and proliferation.

| Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|

| MCF-7 (breast cancer) | 15 | Apoptosis induction | |

| HeLa (cervical cancer) | 20 | Cell cycle arrest |

The biological activity of 2-((4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)thio)-N-(4-(p-tolyl)isoxazol-5-yl)acetamide may involve several mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes that are crucial for pathogen survival or cancer cell proliferation.

- Interaction with DNA : Some studies suggest that quinazoline derivatives can intercalate into DNA, leading to disruptions in replication and transcription processes.

- Modulation of Signaling Pathways : The compound might influence pathways such as PI3K/Akt or MAPK, which are pivotal in regulating cell growth and apoptosis.

Case Studies

A recent case study evaluated the effects of this compound on a panel of cancer cell lines and normal cells to assess selectivity and toxicity. The findings indicated that while the compound exhibited potent activity against cancer cells, it showed minimal toxicity towards normal cells.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of quinazoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the hexahydroquinazoline structure can inhibit the growth of various bacterial strains. The specific compound has been evaluated for its efficacy against Gram-positive and Gram-negative bacteria, demonstrating promising results in vitro.

Case Study: Antibacterial Evaluation

A study published in the Journal of Antibiotics reported that derivatives similar to 2-((4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)thio)-N-(4-(p-tolyl)isoxazol-5-yl)acetamide exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Quinazoline derivatives are known for their ability to inhibit tumor growth by targeting various pathways involved in cancer progression.

Case Study: In Vitro Antitumor Activity

In a study conducted by Dhokale et al., several quinazoline derivatives were synthesized and tested against human myelogenous leukemia K562 cells. The results indicated that compounds with similar structural features to the target compound exhibited significant inhibitory activity with IC50 values as low as 0.51 µM .

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases, and compounds that can modulate inflammatory responses are of great interest. Research has suggested that quinazoline derivatives may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Case Study: Inhibition of Cytokine Production

A study highlighted that certain derivatives reduced the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages . This suggests potential therapeutic applications in treating inflammatory diseases.

Central Nervous System Activity

There is growing interest in the neuroprotective effects of quinazoline derivatives. Compounds like 2-((4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)thio)-N-(4-(p-tolyl)isoxazol-5-yl)acetamide may exhibit neuroprotective effects through modulation of neurotransmitter systems.

Case Study: Neuroprotective Studies

Research has shown that quinazoline derivatives can enhance cognitive function and provide neuroprotection in animal models of neurodegenerative diseases . This opens avenues for further exploration into their use as therapeutic agents for conditions such as Alzheimer's disease.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The thioether (-S-) moiety is susceptible to nucleophilic substitution under basic conditions. This reaction often involves replacing the sulfur-linked group with nucleophiles such as amines or alkoxides.

Example Reaction:

Replacement of the thioether with an amine group:

Conditions:

Oxidation of the Thioether to Sulfoxide/Sulfone

The thioether group is oxidized to sulfoxide or sulfone derivatives using oxidizing agents like HO or meta-chloroperbenzoic acid (mCPBA).

Example Reaction:

Conditions:

Hydrolysis of the Acetamide Group

The acetamide group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid or amine.

Example Reaction (Acidic Hydrolysis):

Conditions:

Cyclization Reactions

The quinazoline core participates in cyclization with aldehydes or ketones to form fused heterocycles.

Example Reaction with Benzaldehyde:

Conditions:

Cross-Coupling Reactions

The aromatic rings (quinazoline and p-tolyl isoxazole) undergo Suzuki-Miyaura cross-coupling with boronic acids.

Example Reaction:

Conditions:

Functionalization of the Isoxazole Ring

The isoxazole moiety participates in electrophilic substitution (e.g., nitration, halogenation) at the 4-position.

Example Nitration:

Conditions:

Key Findings:

-

The thioether group is the most reactive site, enabling nucleophilic substitution and oxidation .

-

The quinazoline ring supports cyclization and cross-coupling, expanding structural diversity .

-

The isoxazole moiety is amenable to electrophilic substitution, though yields are moderate .

These reactions highlight the compound’s versatility in medicinal chemistry for generating analogs with tailored pharmacological properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional comparisons with analogous compounds:

Key Observations:

Structural Variations: The target compound’s hexahydroquinazolinone core distinguishes it from dihydroquinazolinone (compound 5) and chlorinated quinazolinone (98994-14-0), which may alter solubility and metabolic stability . The p-tolylisoxazole group contrasts with bromophenyl (9c) or phenylimidazothiadiazole substituents in analogs, impacting steric bulk and electronic properties .

Biological Activity: Compound 5 demonstrated mild antiproliferative effects, suggesting that the quinazolinone-thioacetamide scaffold has inherent bioactivity . Derivatives like 9c showed binding to α-glucosidase in docking studies, highlighting the role of halogenated aryl groups in target interaction .

Synthetic Feasibility: The target compound’s synthesis likely parallels methods for 9a-9e (e.g., coupling of thiol-containing intermediates with acetamide precursors under catalytic conditions), though its hexahydroquinazolinone core may require additional hydrogenation steps .

Limitations:

- Direct pharmacological data for the target compound are absent in the provided evidence, necessitating caution in extrapolating activities from analogs.

- and lack explicit biological testing, limiting functional comparisons .

Research Implications

Structure-Activity Relationship (SAR): Substituting the quinazolinone core (e.g., hexahydro vs. dihydro) and modifying aryl groups (e.g., p-tolyl vs. bromophenyl) could optimize potency and selectivity. Comparative docking studies, as seen for 9c , should be conducted to predict the target compound’s binding modes.

Pharmacological Profiling :

- Prioritize assays (e.g., MTT for cytotoxicity , enzyme inhibition) to evaluate the compound’s activity against relevant targets (e.g., kinases, microbial enzymes).

Synthetic Optimization :

- Refine reaction conditions (e.g., solvent, catalyst) to improve yields, as demonstrated for analogs in .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the preparation of the hexahydroquinazolinone core, followed by functionalization with thioether and isoxazole moieties. Key steps include:

- Thioether linkage : Reacting 4-oxo-hexahydroquinazoline-2-thiol with a halogenated acetamide intermediate under basic conditions (e.g., K₂CO₃ in DMF) .

- Isoxazole coupling : Introducing the p-tolyl-isoxazole group via nucleophilic substitution or palladium-catalyzed cross-coupling .

- Optimization : Use statistical design of experiments (DoE) to evaluate variables (e.g., solvent polarity, temperature, catalyst loading). For example, a factorial design can identify critical parameters affecting yield, as demonstrated in thiazole and triazole syntheses .

Q. What analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Confirm regioselectivity of thioether and acetamide linkages. Look for characteristic shifts (e.g., ~δ 2.5 ppm for SCH₂CO) .

- FT-IR : Validate carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and S-C/N-H bonds .

- Elemental Analysis : Match experimental vs. theoretical C/H/N/S ratios to confirm purity (>95%) .

- HPLC-MS : Detect trace impurities and verify molecular ion peaks .

Advanced Research Questions

Q. How can computational methods guide the prediction of biological activity and binding mechanisms?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or viral proteases). For example, docking studies of analogous thiazole-triazole acetamides revealed hydrogen bonding with active-site residues .

- QSAR Modeling : Corrogate substituent effects (e.g., p-tolyl vs. fluorophenyl) on bioactivity using descriptors like logP, polar surface area, and electronic parameters .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize candidates for in vitro testing .

Q. How should researchers address contradictions in reported biological activity data across structural analogs?

- Methodological Answer :

- Assay Standardization : Replicate experiments under controlled conditions (e.g., cell line provenance, incubation time). For instance, discrepancies in antiproliferative activity of thiazole derivatives were traced to variations in MTT assay protocols .

- Metabolic Stability Testing : Evaluate compound stability in microsomal assays to distinguish intrinsic activity from artifactually low values due to rapid degradation .

- Structural-Activity Landscaping : Compare bioactivity trends across analogs. If a p-tolyl group enhances potency but reduces solubility, consider isosteric replacements (e.g., 4-fluorophenyl) .

Q. What strategies are effective for scaling up synthesis while maintaining yield and purity?

- Methodological Answer :

- Process Intensification : Transition from batch to flow chemistry for exothermic steps (e.g., thioether formation) to improve heat/mass transfer .

- Green Chemistry Principles : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) and minimize chromatographic purification via crystallization-driven purification .

- In Situ Monitoring : Use PAT (Process Analytical Technology) tools like ReactIR to track reaction progression and adjust parameters in real time .

Q. How can researchers elucidate the metabolic pathways and toxicity profiles of this compound?

- Methodological Answer :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-HRMS. Look for Phase I oxidation (e.g., hydroxylation of the hexahydroquinazoline ring) and Phase II glucuronidation .

- Reactive Metabolite Screening : Trap electrophilic intermediates with glutathione (GSH) and detect adducts via neutral loss scanning .

- In Silico Tox Prediction : Tools like Derek Nexus or ProTox-II can flag potential hepatotoxicity or mutagenicity risks based on structural alerts (e.g., thioether-related idiosyncratic reactions) .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s solubility and formulation stability?

- Methodological Answer :

- Solubility Enhancement : Screen co-solvents (e.g., PEG 400, Captisol®) using a ternary phase diagram approach. Analogous acetamides showed improved solubility in β-cyclodextrin complexes .

- Forced Degradation Studies : Expose the compound to stress conditions (heat, light, pH extremes) and monitor degradation products via UPLC-PDA. Instability in acidic media may explain discrepancies in oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.